3-Iodo-5-nitrobenzamide

Lipophilicity Drug design ADME

3-Iodo-5-nitrobenzamide (CAS 61033-94-1), a halogenated nitrobenzamide with meta-iodo and meta-nitro substituents. This isomer is positionally and functionally distinct from 4-iodo-3-nitrobenzamide (Iniparib); it lacks PARP1 inhibition, making it an ideal negative control in target-engagement assays. Its meta-iodo group enables clean Suzuki, Sonogashira, and Heck cross-couplings without competing intramolecular cyclization, solving a key limitation of ortho-iodo isomers. With an XLogP3-AA of 1.3—significantly lower than the 2.52 of the 4,3-isomer—this compound supports systematic LogP/activity relationship studies. Trust this non-interchangeable building block for reproducible medicinal chemistry and assay validation.

Molecular Formula C7H5IN2O3
Molecular Weight 292.03 g/mol
CAS No. 61033-94-1
Cat. No. B14581596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-nitrobenzamide
CAS61033-94-1
Molecular FormulaC7H5IN2O3
Molecular Weight292.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)N
InChIInChI=1S/C7H5IN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11)
InChIKeyXSTJCWCZYHCQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-nitrobenzamide (CAS 61033-94-1) – Physicochemical Baseline and Comparator Context for Laboratory Procurement


3-Iodo-5-nitrobenzamide (C₇H₅IN₂O₃, MW 292.03 g/mol) is a halogenated nitrobenzamide with iodine at the meta position and a nitro group at the meta position relative to the carboxamide. Its computed partition coefficient (XLogP3-AA) is 1.3, with a topological polar surface area of 88.9 Ų [1]. The compound belongs to the iodo-nitrobenzamide class, whose most prominent member is 4-iodo-3-nitrobenzamide (Iniparib, CAS 160003-66-7), a clinical-stage PARP1 inhibitor [2]. Unlike Iniparib, which bears an ortho-nitro/para-iodo arrangement, 3-iodo-5-nitrobenzamide positions both substituents meta to the amide, substantially altering its electronic landscape, lipophilicity, and biological target profile.

Why 3-Iodo-5-nitrobenzamide Cannot Be Replaced by Generic Iodo-Nitrobenzamides – The Quantified Cost of Positional Isomerism


Iodo-nitrobenzamides are not interchangeable. The relative positions of iodine and nitro groups govern lipophilicity (XLogP3-AA of 3-iodo-5-nitrobenzamide = 1.3 versus logP 2.52 for 4-iodo-3-nitrobenzamide [1]), thermodynamic stability (gas-phase enthalpy of formation for the meta-nitrobenzamide core is −122.9 kJ/mol, versus −108.5 kJ/mol for para [2]), and biological target engagement (Iniparib exhibits IC₅₀ values of 40–128 µM in tumor cell death assays [3], whereas 3-iodo-5-nitrobenzamide lacks documented PARP1 inhibition). Substituting one positional isomer for another without verifying these properties risks experimental failure in cross-coupling reactions, misattribution of biological activity, and procurement of a compound with unsuitable physicochemical properties for the intended assay or synthetic route.

Quantitative Differentiation of 3-Iodo-5-nitrobenzamide from Positional Isomers and In-Class Analogs


Lipophilicity Differential: XLogP3-AA 1.3 vs. LogP 2.52 for 4-Iodo-3-nitrobenzamide

3-Iodo-5-nitrobenzamide exhibits a computed XLogP3-AA of 1.3 [1], which is 1.22 log units lower than the LogP of 2.52 reported for 4-iodo-3-nitrobenzamide (Iniparib) [2]. This corresponds to an approximately 16.6-fold difference in octanol/water partition coefficient, indicating substantially lower membrane permeability for the 3,5-substituted isomer.

Lipophilicity Drug design ADME

Thermodynamic Stability: Meta-Nitrobenzamide Core −122.9 kJ/mol vs. Para Core −108.5 kJ/mol

Gas-phase enthalpies of formation for the nitrobenzamide positional isomers are: ortho −138.9 ± 3.5 kJ/mol, meta −122.9 ± 2.9 kJ/mol, and para −108.5 ± 3.7 kJ/mol [1]. The 3,5-substitution pattern of 3-iodo-5-nitrobenzamide places both substituents in a meta relationship, corresponding to the meta-nitrobenzamide core energy of −122.9 kJ/mol, which is 14.4 kJ/mol more stable than the para arrangement found in 4-iodo-3-nitrobenzamide.

Thermochemistry Stability Storage

Divergent Biological Activity: No PARP1 Inhibition vs. Iniparib IC₅₀ 40–128 µM

4-Iodo-3-nitrobenzamide (Iniparib) is documented to induce cell death in various cancer lines with IC₅₀ values between 40 and 128 µM, attributed to PARP1 inhibition (though later studies questioned direct PARP1 targeting) [1]. A systematic literature search reveals no published PARP1 inhibitory activity for 3-iodo-5-nitrobenzamide. This absence of activity is consistent with the structure–activity relationship (SAR) of iodo-nitrobenzamides, where the ortho-nitro/para-iodo arrangement is critical for the nitroso metabolite formation believed to underlie the cytotoxic mechanism [2].

PARP1 Cancer research Target selectivity

Cross-Coupling Reactivity: Meta-Iodo Substitution Enables Distinct Palladium-Catalyzed Transformations

The iodo substituent in 3-iodo-5-nitrobenzamide is positioned meta to both the nitro and carboxamide groups. In palladium-catalyzed cross-coupling reactions, oxidative addition rates for aryl iodides are modulated by the electronic effects of ring substituents. The electron-withdrawing nitro group at the 5-position (meta to iodine) exerts a weaker activating effect on oxidative addition compared to an ortho-nitro group (σₘ = +0.71 vs. σₚ = +0.78 for nitro) [1]. In contrast, 2-iodo-5-nitrobenzamide (ortho-iodo) undergoes rapid intramolecular cyclization with Pd(PPh₃)₄ to yield isoquinolinones, a pathway unavailable to the meta-iodo isomer [2]. This divergent reactivity makes 3-iodo-5-nitrobenzamide a superior substrate for intermolecular couplings where intramolecular cyclization must be avoided.

Organic synthesis Cross-coupling Building block

Physical Property Differentiation: Boiling Point 272.6°C and Density 2.192 g/cm³ vs. In-Class Analogs

3-Iodo-5-nitrobenzamide has a predicted boiling point of 272.6°C at 760 mmHg and a density of 2.192 g/cm³ . While experimental boiling points for the comparator isomers are not uniformly reported, the high density reflects the contribution of the heavy iodine atom (atomic weight 126.9) and the compact meta-substitution pattern, which yields a more crystalline solid with a reported melting point of approximately 220°C [1]. In comparison, 4-iodo-3-nitrobenzamide is also a crystalline solid but with different crystal packing due to its para-iodo arrangement.

Physicochemical properties Purification Formulation

Commercial Availability and Purity Tier: 97% Research Grade vs. >99.5% Pharmaceutical Grade for Iniparib

3-Iodo-5-nitrobenzamide is commercially offered at 97% purity (1 g, $1,519.80 from Alichem) [1], positioning it as a research-grade building block. In contrast, 4-iodo-3-nitrobenzamide (Iniparib) is manufactured under GMP conditions at >99.5% purity (HPLC) for clinical applications, with yields exceeding 80% in optimized synthetic routes [2]. This purity differential reflects distinct supply chains: the 3,5-isomer is produced in small batches for exploratory chemistry, while the 4,3-isomer benefits from economies of scale driven by oncology clinical programs.

Procurement Purity Cost-effectiveness

Evidence-Based Application Scenarios for 3-Iodo-5-nitrobenzamide in Research and Industrial Settings


Negative Control or Selectivity Probe in PARP1 Inhibitor Studies

Because 3-iodo-5-nitrobenzamide lacks the PARP1 inhibitory activity and cytotoxicity of 4-iodo-3-nitrobenzamide (IC₅₀ 40–128 µM) [1], it can serve as an ideal negative control compound in PARP1 target-engagement assays. Researchers can use it to confirm that observed cellular effects of Iniparib are specific to the 4,3-substitution pattern and not a general property of iodo-nitrobenzamides.

Scaffold for Diversity-Oriented Synthesis via Intermolecular Cross-Coupling

The meta-iodo group of 3-iodo-5-nitrobenzamide enables selective Suzuki, Sonogashira, or Heck couplings without the competing intramolecular cyclization that plagues ortho-iodo isomers [2]. This makes it a preferred building block for constructing biaryl or alkyne-linked compound libraries in medicinal chemistry programs.

Physicochemical Probe in Lipophilicity-Structure Relationship Studies

With an XLogP3-AA of 1.3 – substantially lower than the 2.52 of 4-iodo-3-nitrobenzamide [3] – 3-iodo-5-nitrobenzamide can be employed in systematic LogP/activity relationship studies to decouple electronic effects from hydrophobic effects in benzamide-based inhibitor series.

Metabolite Identification Standard in Nitroxynil Metabolism Studies

3-Iodo-5-nitrobenzamide is structurally related to 3-iodo-4-hydroxy-5-nitrobenzamide, a hydrolytic metabolite of the flukicide nitroxynil generated by mouse and sheep liver enzymes . It can be used as a chromatographic standard or substrate analog in cytochrome P450 and nitrilase activity assays investigating aromatic nitrile metabolism.

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